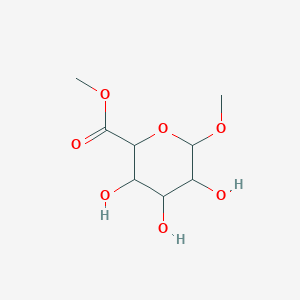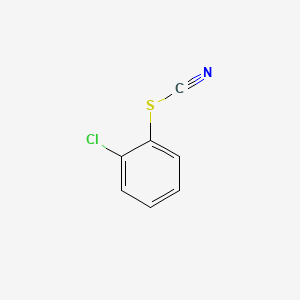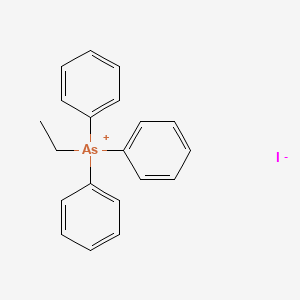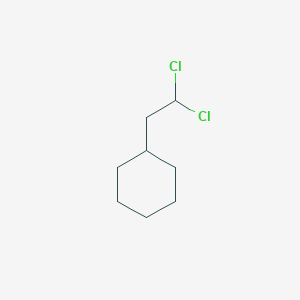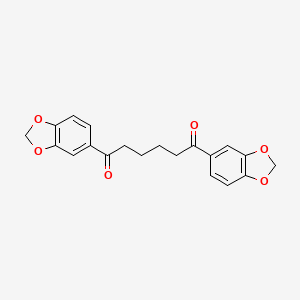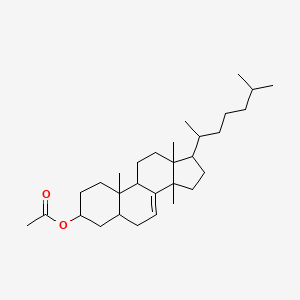
14-Methylcholest-7-en-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methylcholest-7-en-3-yl acetate is a chemical compound belonging to the class of sterol esters It is characterized by the presence of a methyl group at the 14th position of the cholest-7-en-3-yl structure, with an acetate group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methylcholest-7-en-3-yl acetate typically involves the acetylation of 14-Methylcholest-7-en-3-ol. The process can be carried out using acetic anhydride and pyridine as reagents. The reaction is usually conducted under mild conditions to avoid any unwanted side reactions. The general reaction scheme is as follows:
[ \text{14-Methylcholest-7-en-3-ol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. High-performance liquid chromatography (HPLC) is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
14-Methylcholest-7-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the cholest-7-en structure can be reduced to form saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14-Methylcholest-7-en-3-one or 14-Methylcholest-7-en-3-oic acid.
Reduction: Formation of 14-Methylcholestan-3-yl acetate.
Substitution: Formation of 14-Methylcholest-7-en-3-yl derivatives with various functional groups.
Scientific Research Applications
14-Methylcholest-7-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cholesterol metabolism.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its emollient properties.
Mechanism of Action
The mechanism of action of 14-Methylcholest-7-en-3-yl acetate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors involved in cholesterol metabolism .
Comparison with Similar Compounds
Similar Compounds
Stigmast-7-en-3-yl acetate: Similar structure but with different side chains.
Cholest-5-en-3-yl acetate: Lacks the methyl group at the 14th position.
24-Methylcholest-5-en-3-yl acetate: Methyl group at the 24th position instead of the 14th.
Uniqueness
14-Methylcholest-7-en-3-yl acetate is unique due to the specific positioning of the methyl group at the 14th position, which can significantly influence its biological activity and interaction with cellular components. This structural uniqueness makes it a valuable compound for studying sterol function and metabolism .
Properties
CAS No. |
5259-20-1 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[10,13,14-trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)25-14-17-30(7)27-12-11-23-19-24(32-22(4)31)13-16-28(23,5)26(27)15-18-29(25,30)6/h12,20-21,23-26H,8-11,13-19H2,1-7H3 |
InChI Key |
NSCDXTUACLUGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


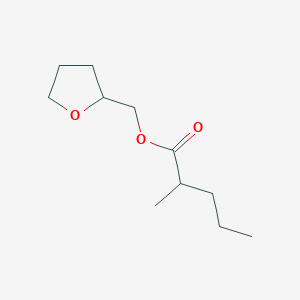
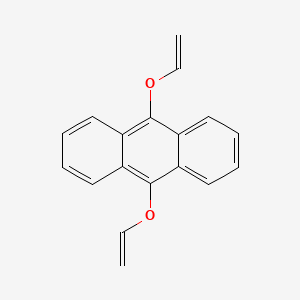

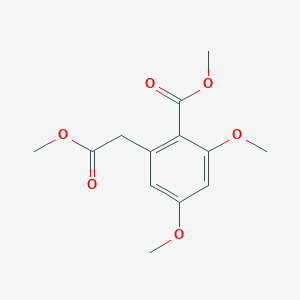
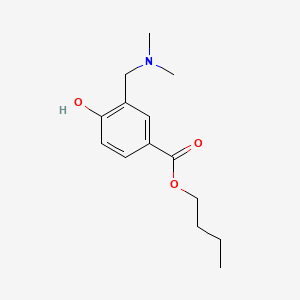
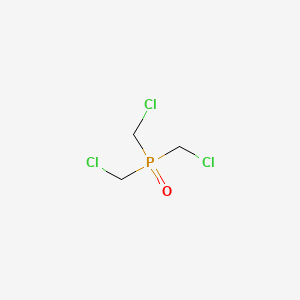

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
